molecular formula C22H25NO4 B11683428 ethyl 1,2-dimethyl-5-(pentanoyloxy)-1H-benzo[g]indole-3-carboxylate

ethyl 1,2-dimethyl-5-(pentanoyloxy)-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11683428
M. Wt: 367.4 g/mol
InChI Key: SPWIXGDNPPGLJX-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-5-(pentanoyloxy)-1H-benzo[g]indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely represented in natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2-dimethyl-5-(pentanoyloxy)-1H-benzo[g]indole-3-carboxylate typically involves a multi-step process. One common method is the Fischer indolisation, which is a one-pot, three-component reaction involving aryl hydrazines, ketones, and alkyl halides . This method is known for its efficiency and high yield, making it suitable for the synthesis of densely substituted indole products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-5-(pentanoyloxy)-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications .

Scientific Research Applications

Ethyl 1,2-dimethyl-5-(pentanoyloxy)-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1,2-dimethyl-5-(pentanoyloxy)-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The indole scaffold allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,2-dimethyl-5-(pentanoyloxy)-1H-benzo[g]indole-3-carboxylate is unique due to its pentanoyloxy group, which can enhance its lipophilicity and potentially improve its bioavailability. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activities .

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-pentanoyloxybenzo[g]indole-3-carboxylate

InChI

InChI=1S/C22H25NO4/c1-5-7-12-19(24)27-18-13-17-20(22(25)26-6-2)14(3)23(4)21(17)16-11-9-8-10-15(16)18/h8-11,13H,5-7,12H2,1-4H3

InChI Key

SPWIXGDNPPGLJX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=CC2=C(C3=CC=CC=C31)N(C(=C2C(=O)OCC)C)C

Origin of Product

United States

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